molecular formula C7H11NO B14386606 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole CAS No. 87703-35-3

2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14386606
CAS No.: 87703-35-3
M. Wt: 125.17 g/mol
InChI Key: XUAHRUIJBNRZGN-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a but-2-en-1-yl group attached to the oxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of but-2-en-1-ylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.

    Reduction: Reduction of the oxazole ring can lead to the formation of 2-(but-2-en-1-yl)-4,5-dihydro-1,3-oxazoline.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Oxazole-2-carboxylic acid

    Reduction: 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline

    Substitution: Halogenated oxazole derivatives

Scientific Research Applications

2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the oxazole ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
  • 2-(But-2-en-1-yl)-1,3-oxazole
  • 2-(But-2-en-1-yl)-4,5-dihydro-1,3-thiazole

Uniqueness

2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the but-2-en-1-yl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

87703-35-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-but-2-enyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2-3H,4-6H2,1H3

InChI Key

XUAHRUIJBNRZGN-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=NCCO1

Origin of Product

United States

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